molecular formula C10H8BrNOS2 B038039 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one CAS No. 113549-10-3

5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one

Cat. No.: B038039
CAS No.: 113549-10-3
M. Wt: 302.2 g/mol
InChI Key: JGBSZUYUJKUZJU-UHFFFAOYSA-N
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Description

5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, with its unique bromine and ethylenedithio substituents, is of interest in various fields of research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of industrial catalysts could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The ethylenedithio group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized indole compounds.

Scientific Research Applications

5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one involves its interaction with biological targets such as enzymes and receptors. The bromine and ethylenedithio groups can enhance binding affinity and specificity. The indole core can interact with various molecular targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one is unique due to the presence of both bromine and ethylenedithio groups. These substituents can significantly alter the compound’s chemical reactivity and biological activity compared to other indole derivatives. The ethylenedithio group, in particular, can introduce additional sites for chemical modification and enhance the compound’s potential in various applications.

Properties

IUPAC Name

5'-bromospiro[1,3-dithiolane-2,3'-1H-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS2/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBSZUYUJKUZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(S1)C3=C(C=CC(=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361410
Record name STK509586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113549-10-3
Record name STK509586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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